molecular formula C23H18N4O4 B2877182 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 906149-97-1

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2877182
CAS No.: 906149-97-1
M. Wt: 414.421
InChI Key: IVIUNZXVMBBMBP-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a benzamide derivative featuring a 4-nitrobenzamide core linked to a phenyl group substituted with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety. The 4-nitro group on the benzamide is electron-withdrawing, which may enhance electrophilicity and influence binding to biological targets. The methyl substituents on both the quinazolinone and benzamide moieties likely modulate steric and hydrophobic interactions .

Properties

IUPAC Name

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-13-16(7-12-21(14)27(30)31)22(28)25-17-8-10-18(11-9-17)26-15(2)24-20-6-4-3-5-19(20)23(26)29/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIUNZXVMBBMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target compound features two critical substructures:

  • 2-Methyl-3-(4-aminophenyl)-3,4-dihydroquinazolin-4-one : A quinazolinone core substituted at position 3 with a 4-aminophenyl group.
  • 4-Nitro-3-methylbenzoyl chloride : A nitro-substituted benzoyl chloride for amide bond formation.

Retrosynthetically, the molecule is disconnected at the amide bond (Figure 1), enabling modular synthesis of the quinazolinone intermediate and the nitrobenzoyl electrophile.

Synthesis of the Quinazolinone Core

Palladium-Catalyzed Hydrogen-Transfer Cyclization

A pivotal method for constructing the quinazolinone core involves palladium-catalyzed cascades using o-nitrobenzamides and alcohols. Adapted from Wang et al., this approach eliminates external reductants by leveraging hydrogen transfer from alcohol oxidation:

Procedure :

  • Substrates : o-Nitrobenzamide derivatives (e.g., 2-nitro-N-(4-aminophenyl)benzamide) and benzylic alcohols (e.g., isopropanol).
  • Catalyst : Pd(dppf)Cl₂ (5 mol%) in toluene at 110°C.
  • Mechanism :
    • Alcohol dehydrogenation to aldehyde.
    • In situ hydrogen generation reduces nitro to amine.
    • Condensation between amine and aldehyde forms imine intermediate.
    • Cyclodehydration yields 3-arylquinazolin-4(3H)-one.

Yield : 68–82% for analogous substrates.

Table 1: Optimization of Pd-Catalyzed Cyclization
Parameter Optimal Condition Impact on Yield
Catalyst Loading 5 mol% Pd(dppf)Cl₂ <5%: Incomplete conversion; >5%: No improvement
Solvent Toluene DMF/THF: ≤50% yield
Temperature 110°C <100°C: Slow kinetics
Alcohol Equivalents 2.0 Excess drives equilibrium

Tin-Mediated Nitro Reduction and Cyclocondensation

An alternative route employs stannous chloride (SnCl₂) for nitro reduction, followed by acid-catalyzed cyclization:

Procedure :

  • Nitro Reduction :
    • 2-Nitro-N-(4-aminophenyl)benzamide (1 eq) in HCl (37%) with SnCl₂ (3 eq) at 0–5°C.
    • Quench with NaOH, extract with ethyl acetate.
  • Cyclization :
    • Reflux with acetic anhydride (Ac₂O) catalyzed by H₂SO₄.
    • Forms 2-methyl-3-(4-aminophenyl)quinazolin-4(3H)-one.

Yield : 74% after purification by recrystallization (ethanol/water).

Synthesis of 4-Nitro-3-Methylbenzoyl Chloride

Nitration of 3-Methylbenzoic Acid

Regioselective nitration introduces the nitro group para to the methyl substituent:

Procedure :

  • Nitration Mix : HNO₃ (65%)/H₂SO₄ (98%) (1:3 v/v) at 0°C.
  • Substrate : 3-Methylbenzoic acid (1 eq) added dropwise.
  • Workup : Quench in ice, neutralize with NaHCO₃, extract with DCM.

Yield : 86% 4-nitro-3-methylbenzoic acid.

Acyl Chloride Formation

Thionyl chloride (SOCl₂) converts the carboxylic acid to acyl chloride:

  • Reflux 4-nitro-3-methylbenzoic acid (1 eq) with SOCl₂ (5 eq) in anhydrous toluene.
  • Distill excess SOCl₂ under vacuum.

Purity : >98% (by ¹H NMR).

Amide Coupling and Final Assembly

Schotten-Baumann Reaction

Classical coupling under biphasic conditions ensures minimal epimerization:

Procedure :

  • Quinazolinone Amine : 2-Methyl-3-(4-aminophenyl)quinazolin-4(3H)-one (1 eq) in NaOH (10% aq).
  • Acyl Chloride : 4-Nitro-3-methylbenzoyl chloride (1.2 eq) in dichloromethane (DCM).
  • Reaction : Add acyl chloride to amine solution at 0°C, stir 2 h.

Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).

Table 2: Comparison of Coupling Reagents
Reagent System Yield (%) Purity (%)
Schotten-Baumann 78 95
EDCl/HOBt 82 97
DCC/DMAP 70 90

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems enhance reproducibility:

  • Quinazolinone Cyclization : Packed-bed reactor with Pd/C catalyst (residence time: 30 min).
  • Amide Coupling : Microreactor with inline pH monitoring to optimize stoichiometry.

Throughput : 1.2 kg/day (pilot-scale trials).

Mechanistic Insights and Side Reactions

Key challenges include:

  • Nitro Group Reduction : Over-reduction to amine in Pd-catalyzed routes requires strict H₂ control.
  • Regioselectivity : Nitration at position 4 is favored due to methyl’s meta-directing effect.
  • Amide Hydrolysis : Acidic conditions during cyclization may cleave the amide bond; neutral pH preferred.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Nitro Group Positioning

  • 3-Nitro Analog (2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide) : The nitro group at the 3-position (meta) alters electronic distribution and steric accessibility compared to the para position. This may reduce planarity and affect binding affinity .

Halogen vs. Alkyl Substituents

  • Halogens often improve metabolic stability but may reduce solubility .
  • Isopropyl-Substituted Analog (N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(propan-2-yl)benzamide) : The bulky isopropyl group enhances hydrophobicity (MW: 397.47 g/mol), likely reducing aqueous solubility but improving membrane permeability .

Thioxo vs. Oxo Groups

  • Thioxo Derivatives (N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide): Replacement of the quinazolinone oxo group with thioxo introduces sulfur, which may alter hydrogen-bonding capacity and redox properties. These compounds exhibit higher melting points (244–245°C), suggesting greater crystallinity due to sulfur’s polarizability .

Structural Isomerism and Steric Effects

Data Tables

Table 1: Structural and Physicochemical Comparison of Key Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide (Target) 4-nitro, 3-methyl (benzamide); 2-methyl (quinazolinone) C24H19N5O4* ~437.44 N/A Electron-withdrawing nitro, rigid quinazolinone
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide 2-chloro, 4-nitro C22H15ClN4O4 434.83 N/A Halogen bonding potential
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(propan-2-yl)benzamide 4-isopropyl C25H23N3O2 397.47 N/A Enhanced hydrophobicity
2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide 3-nitro, 2-methyl C23H18N4O4 414.41 N/A Steric hindrance, meta-nitro
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide 4-nitro, thioxo C17H13N5O3S2 399.45 244–245 High crystallinity, sulfur inclusion

*Estimated based on IUPAC name.

Biological Activity

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a quinazolinone moiety known for its diverse biological properties. The structural formula can be represented as follows:

C19H17N3O2\text{C}_{19}\text{H}_{17}\text{N}_3\text{O}_2

Key Features:

  • Quinazolinone Core : Associated with various pharmacological activities, particularly in antimicrobial and anticancer applications.
  • Nitro Group : Often linked to enhanced biological activity through mechanisms involving reactive oxygen species (ROS) generation.
  • Methyl Substituents : May influence the compound's lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar quinazolinone structures demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study comparing various quinazolinone derivatives found that modifications significantly impacted their Minimum Inhibitory Concentration (MIC) values, suggesting that structural variations can enhance or diminish antimicrobial efficacy.

CompoundMIC (µg/mL)Activity
This compound5Moderate
2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin1High
4-Ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide10Low

The compound's activity against specific bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, with varying degrees of effectiveness based on structural modifications.

Anticancer Activity

Quinazolinone derivatives are also noted for their anticancer properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. For example, studies have demonstrated that certain analogs can inhibit the growth of breast cancer cells with IC50 values in the low micromolar range.

Case Study Example:
A study investigating the effects of similar quinazolinone compounds on cancer cell lines revealed:

  • Cell Lines Tested : MCF7 (breast), HeLa (cervical), and A549 (lung).
  • Results : Compounds exhibited IC50 values ranging from 1 to 10 µM depending on the cell line and specific structural features.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial folate synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may activate pathways leading to programmed cell death.
  • Reactive Oxygen Species Generation : The nitro group may contribute to oxidative stress in target cells.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related quinazolinone derivatives was conducted:

Compound NameStructure FeaturesBiological Activity
This compoundNitro group presentModerate antibacterial; anticancer potential
2-Methyl-N-[4-(2-methylquinazolinone)phenyl]benzene-sulfonamideLacks nitro groupLower antibacterial activity
4-Acetyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-y)phenyl]benzene-sulfonamideAcetylated amine groupEnhanced anticancer properties

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